Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl- is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocyclic compounds that play significant roles in biological systems, including as enzyme cofactors and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl- typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic amines with formylated derivatives, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced pteridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce dihydropteridine compounds .
Scientific Research Applications
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their roles in biological systems, including as enzyme inhibitors and cofactors.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzo[g]pteridine-2,4(3H,10H)-dione, 10-butyl-3-methyl- involves its interaction with specific molecular targets and pathways. It may act as an enzyme
Properties
CAS No. |
55432-45-6 |
---|---|
Molecular Formula |
C15H16N4O2 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
10-butyl-3-methylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C15H16N4O2/c1-3-4-9-19-11-8-6-5-7-10(11)16-12-13(19)17-15(21)18(2)14(12)20/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
BUDZJGANDIVQGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C3C1=NC(=O)N(C3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.